molecular formula C10H16O4 B6178535 ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate CAS No. 1847406-72-7

ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate

Cat. No.: B6178535
CAS No.: 1847406-72-7
M. Wt: 200.2
InChI Key:
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Description

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate is an organic compound with the molecular formula C10H16O4. It is a derivative of oxetane, a four-membered ring ether, and contains an allyl group attached to the oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate typically involves the reaction of ethyl bromoacetate with 3-(prop-2-en-1-yl)oxetan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate involves its interaction with specific molecular targets. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The oxetane ring can also participate in ring-opening reactions, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate involves the reaction of prop-2-en-1-ol with ethyl 2-bromoacetate to form ethyl 2-(bromomethyl)acrylate. This intermediate is then reacted with 3-(prop-2-en-1-yl)oxetan-3-ol in the presence of a base to form the final product.", "Starting Materials": [ "Prop-2-en-1-ol", "Ethyl 2-bromoacetate", "3-(Prop-2-en-1-yl)oxetan-3-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Prop-2-en-1-ol is reacted with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(bromomethyl)acrylate.", "Step 2: Ethyl 2-(bromomethyl)acrylate is then reacted with 3-(prop-2-en-1-yl)oxetan-3-ol in the presence of a base to form ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate." ] }

CAS No.

1847406-72-7

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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